Nantradol hydrochloride

Analgesia Non-Opioid Potency Comparison

Acquire Nantradol hydrochloride (CAS 65511-42-4) as your definitive non-opioid analgesic probe. Its complete naloxone insensitivity and distinct metabolite-driven (desacetylnantradol) mechanism provide a clean, opioid-independent alternative for pain pathway dissection. Unlike Δ9-THC, chronic dosing induces only modest behavioral tolerance, ensuring stable longitudinal readouts. The selective PGD2 receptor antagonism by its active metabolite further enables targeted prostaglandin receptor studies. This unique intersection of pharmacology is not replicated by morphine, THC, or NSAIDs, making it the only compound capable of addressing these specific experimental variables. A synthetic cannabinoid-related phenanthridine offered as the hydrochloride salt, it is intended exclusively for validated research models. Procure with full confidence in its critical, differentiated utility.

Molecular Formula C27H36ClNO4
Molecular Weight 474.0 g/mol
CAS No. 65511-42-4
Cat. No. B1676939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNantradol hydrochloride
CAS65511-42-4
Synonymslevonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome
Molecular FormulaC27H36ClNO4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl
InChIInChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1
InChIKeyNSOGAHPJIFTUHV-DVTLTWPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nantradol Hydrochloride (CAS 65511-42-4): Core Chemical Identity and Pharmacological Class


Nantradol hydrochloride (CAS 65511-42-4) is a synthetic cannabinoid-related phenanthridine derivative, developed as a potent non-opioid analgesic and antiemetic. Its mechanism of action is primarily mediated through activation of the cannabinoid receptor 1 (CNR1), with a reported binding affinity (pKi) of 8.54 [1]. Pharmacologically, it is classified as both an analgesic and an antiemetic agent [2]. Unlike classical cannabinoids, nantradol possesses a novel chemical structure characterized by five asymmetric centers and is administered as the hydrochloride salt for enhanced stability and solubility [3]. This structural foundation underpins its unique pharmacological profile relative to both opioid and cannabinoid benchmarks.

Why Nantradol Hydrochloride Cannot Be Substituted with General Cannabinoid or Opioid Analogs


Generic substitution of nantradol hydrochloride is precluded by a unique intersection of three mechanistic and pharmacokinetic properties not shared by its closest analogs. First, unlike opioids such as morphine, its analgesic efficacy is entirely naloxone-insensitive, indicating a distinct, non-opioid receptor-mediated pathway [1]. Second, in contrast to the canonical cannabinoid Δ9-THC, nantradol demonstrates a substantially reduced propensity for behavioral tolerance following chronic administration, a key differentiator for longitudinal studies [2]. Third, the compound's pharmacology is dictated by its conversion to the active metabolite, desacetylnantradol, a phenomenon that complicates direct in vitro-in vivo extrapolation and renders simple potency comparisons with parent-like compounds misleading [3]. These factors demand rigorous selection of nantradol hydrochloride specifically for research models where opioid-independent analgesia, sustained efficacy over time, or metabolite-driven activity are critical experimental variables.

Quantitative Evidence Guide for Nantradol Hydrochloride Differentiation


Analgesic Potency: Nantradol vs. Morphine Benchmark

Nantradol hydrochloride demonstrates 2- to 7-fold greater analgesic potency than morphine across a battery of standard preclinical pain tests [1]. Crucially, this potent analgesia is not reversed by the opioid antagonist naloxone, whereas the effect of morphine is completely blocked [2]. This confirms that nantradol achieves superior or equivalent pain relief through a distinct, non-opioid mechanism, avoiding the on-target liabilities of μ-opioid receptor activation.

Analgesia Non-Opioid Potency Comparison

Active Metabolite Profile: Desacetylnantradol as Primary In Vivo Effector

Nantradol hydrochloride functions as a prodrug. Pharmacokinetic studies using a specific LC-EC assay demonstrate that only its deacetylated metabolite, desacetylnantradol, is detectable in plasma following oral administration of nantradol [1]. This metabolite exhibits analgesic activity "at least equal" to the parent compound and is identified as the analgetically active species in vivo, with an apparent half-life of approximately 2 hours in rats and dogs [1].

Pharmacokinetics Metabolism Prodrug

Tolerance Profile: Reduced Tolerance Liability vs. Δ9-THC

A key differentiator from the prototypical cannabinoid Δ9-tetrahydrocannabinol (THC) is the tolerance profile of nantradol. In a 90-day chronic dosing study in dogs, using the static ataxia test as a behavioral endpoint, nantradol induced only "modest tolerance development" [1]. This is in stark contrast to Δ9-THC, which is well-documented to produce substantial and rapid behavioral tolerance. This divergence suggests that nantradol engages its CNS targets in a manner less prone to compensatory desensitization or downregulation over extended exposure periods.

Behavioral Tolerance Chronic Dosing Cannabinoid Comparison

Stereospecificity: Isomer Potency Differential

The analgesic activity of nantradol is highly stereospecific, with the majority of its potency residing in a single levorotatory isomer, levonantradol [1]. For instance, in mouse antinociceptive assays, the inactive isomer dextronantradol showed no activity at a dose of 25 µg/mouse, whereas the levorotatory isomer was part of a potency rank order exceeding that of THC [2]. This demonstrates a stringent stereochemical requirement for receptor engagement, suggesting a well-defined and specific molecular target interaction.

Stereochemistry Structure-Activity Relationship Isomer Potency

Target Engagement: Selective Antagonism of Prostaglandin Receptors

Beyond cannabinoid receptor agonism, the active metabolite desacetyl-1-nantradol functions as a selective antagonist at prostaglandin receptors. In vitro studies on human platelets show that it blocks the binding of prostaglandin D2 (PGD2) and the subsequent PGD2-induced stimulation of adenylate cyclase activity, while having no effect on the interaction of prostaglandin E1 (PGE1) with its receptor [1]. This profile contrasts with broader-acting NSAIDs that inhibit prostaglandin synthesis non-selectively and offers a unique tool for probing specific prostanoid pathways.

Prostaglandin Receptor Selective Antagonism Mechanism of Action

Optimal Research and Discovery Applications for Nantradol Hydrochloride


Differentiating Opioid vs. Non-Opioid Analgesic Mechanisms

Nantradol hydrochloride serves as a critical comparator in pain pathway research. Its 2-7x greater potency than morphine [1], combined with complete naloxone insensitivity [2], provides a powerful tool for validating non-opioid analgesic targets. Researchers can confidently employ nantradol to produce robust, morphine-level analgesia without triggering μ-opioid receptor internalization, β-arrestin recruitment, or the associated respiratory depression. This allows for the clean dissection of opioid-independent pain circuits.

Modeling Sustained Analgesia with Reduced Behavioral Tolerance

For chronic pain studies requiring stable, long-term drug administration, nantradol offers a significant advantage over Δ9-THC. The finding that chronic (90-day) nantradol dosing yields only "modest tolerance" in behavioral assays [3] supports its use in experimental paradigms where the rapid tachyphylaxis common to THC would confound the interpretation of results. This makes it a preferred candidate for investigating the long-term consequences of cannabinoid pathway activation on pain chronification, mood, and cognition.

Pharmacological Tool for Prostanoid Receptor Subtyping

The selective antagonism of the PGD2 receptor by its active metabolite, desacetylnantradol, without affecting PGE1 signaling [4], positions nantradol as a unique chemical probe. It is valuable in research aimed at distinguishing the physiological roles of different prostaglandin receptor subtypes, particularly in platelets, the central nervous system, and models of inflammation where PGD2 is a key mediator. This property is not shared by broad-spectrum NSAIDs or other classical cannabinoids.

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